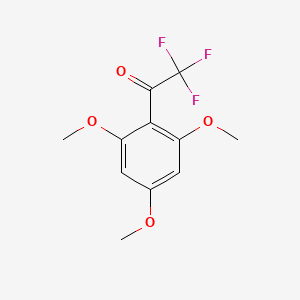

2,2,2-Trifluoro-1-(2,4,6-trimethoxyphenyl)ethanone

説明

The compound 2,2,2-Trifluoro-1-(2,4,6-trimethoxyphenyl)ethanone is a fluorinated ketone with a trimethoxyphenyl group. While the papers provided do not directly discuss this compound, they do provide insights into related chemistry that can be extrapolated to understand the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of related trifluoromethyl ketones has been demonstrated through the reaction of phenyllithium derivatives with carbonyl compounds. For instance, 2,4,6-Tris(trifluoromethyl)phenyllithium reacts with acetaldehyde and acrolein to yield corresponding alcohols, which upon oxidation afford acetophenone and vinyl ketone derivatives . This suggests that similar methodologies could potentially be applied to synthesize 2,2,2-Trifluoro-1-(2,4,6-trimethoxyphenyl)ethanone by reacting an appropriate phenyllithium compound with a trifluoromethylated carbonyl source.

Molecular Structure Analysis

The molecular structure of fluorinated ketones is characterized by the presence of a carbonyl group (C=O) adjacent to a trifluoromethyl group (CF3). This structure is likely to influence the electronic properties of the molecule due to the strong electron-withdrawing effect of the trifluoromethyl group. The trimethoxyphenyl group would contribute to the overall electron density of the aromatic ring, potentially affecting the reactivity of the ketone .

Chemical Reactions Analysis

Fluorinated ketones typically undergo nucleophilic addition reactions at the carbonyl carbon. The presence of the trifluoromethyl group would increase the electrophilicity of the carbonyl carbon, making it more susceptible to attack by nucleophiles. The trimethoxy substituents on the phenyl ring could also influence the reactivity by stabilizing the transition state through resonance .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,2,2-Trifluoro-1-(2,4,6-trimethoxyphenyl)ethanone would be influenced by both the trifluoromethyl and trimethoxyphenyl groups. The trifluoromethyl group is known to increase the lipophilicity and chemical stability of molecules, while the trimethoxyphenyl group could affect the solubility and crystallinity. The exact properties would depend on the interplay between these substituents and the ketone functionality .

科学的研究の応用

Fluorinated Compounds in Environmental Safety

The presence of per- and polyfluoroalkyl substances (PFASs), which share structural similarities with the specified compound due to their fluorinated nature, has been extensively studied. These compounds are emerging as persistent organic pollutants due to their widespread use in industrial and consumer applications, persistence, bioaccumulation, long-distance migration, and toxicity. The search for new compounds to replace PFASs requires understanding their environmental fate and effects, highlighting the importance of developing fluorinated alternatives with reduced environmental impact (Yu Wang et al., 2019).

Fluorinated Compounds in Organic Synthesis

The review of advances in C-F bond activation showcases the role of fluorinated compounds in the synthesis of new chemical entities. Fluorinated building blocks, including those with trifluoromethyl groups, are crucial for developing versatile non-fluorinated products. Methods to activate C-F bonds are critical for synthesizing fluorinated compounds, indicating the relevance of such compounds in medicinal chemistry and materials science (Qian Shen et al., 2015).

Fluorescent Chemosensors

Fluorinated compounds are also significant in developing fluorescent chemosensors for detecting various analytes. The use of fluorophoric platforms based on fluorinated structures demonstrates their importance in analytical chemistry and diagnostic applications. High selectivity and sensitivity of such chemosensors underline the utility of fluorinated compounds in environmental monitoring and biomedical research (P. Roy, 2021).

Environmental Remediation

Studies on the microbial degradation of polyfluoroalkyl chemicals, which may include compounds structurally related to "2,2,2-Trifluoro-1-(2,4,6-trimethoxyphenyl)ethanone," emphasize the need for understanding the biodegradability and environmental impact of fluorinated compounds. Addressing the environmental fate and effects of these compounds is essential for assessing their safety and developing strategies for their removal from the environment (Jinxia Liu & Sandra Mejia Avendaño, 2013).

将来の方向性

特性

IUPAC Name |

2,2,2-trifluoro-1-(2,4,6-trimethoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3O4/c1-16-6-4-7(17-2)9(8(5-6)18-3)10(15)11(12,13)14/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZJWOAIELBEOPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)C(=O)C(F)(F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70345758 | |

| Record name | 2,2,2-trifluoro-1-(2,4,6-trimethoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-Trifluoro-1-(2,4,6-trimethoxyphenyl)ethanone | |

CAS RN |

314-98-7 | |

| Record name | 2,2,2-trifluoro-1-(2,4,6-trimethoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-Trifluoro-2',4',6'-trimethoxyacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。